8-{[tert-Butyl(dimethyl)silyl]oxy}-4-ethyloct-3-en-2-ol
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Overview
Description
8-{[tert-Butyl(dimethyl)silyl]oxy}-4-ethyloct-3-en-2-ol is a chemical compound known for its unique structure and properties. It is often used in organic synthesis and research due to its reactivity and functional groups. The compound features a tert-butyl(dimethyl)silyl group, which is commonly used as a protecting group for alcohols in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[tert-Butyl(dimethyl)silyl]oxy}-4-ethyloct-3-en-2-ol typically involves the protection of an alcohol group using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like methylene chloride to ensure the protection is effective .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar protection strategies. The use of automated synthesis equipment and stringent reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8-{[tert-Butyl(dimethyl)silyl]oxy}-4-ethyloct-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are used.
Substitution: Reagents such as TBAF (Tetrabutylammonium fluoride) can be used to remove the silyl protecting group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
8-{[tert-Butyl(dimethyl)silyl]oxy}-4-ethyloct-3-en-2-ol is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme reactions.
Medicine: It is involved in the development of pharmaceuticals and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-{[tert-Butyl(dimethyl)silyl]oxy}-4-ethyloct-3-en-2-ol involves its reactivity with various reagents. The tert-butyl(dimethyl)silyl group acts as a protecting group, preventing unwanted reactions at the alcohol site. This allows for selective reactions at other functional groups, facilitating the synthesis of complex molecules .
Comparison with Similar Compounds
Similar Compounds
- 8-[tert-Butyl(dimethyl)silyl]oxy-4-methyloct-3-en-2-ol
- 8-[tert-Butyl(dimethyl)silyl]oxy-4-ethyloct-3-en-2-one
- 8-[tert-Butyl(dimethyl)silyl]oxy-4-ethyloct-3-en-2-amine
Uniqueness
8-{[tert-Butyl(dimethyl)silyl]oxy}-4-ethyloct-3-en-2-ol is unique due to its specific structure, which includes both a silyl protecting group and an enol functional group. This combination allows for versatile reactivity and application in various synthetic pathways .
Properties
CAS No. |
917883-14-8 |
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Molecular Formula |
C16H34O2Si |
Molecular Weight |
286.52 g/mol |
IUPAC Name |
8-[tert-butyl(dimethyl)silyl]oxy-4-ethyloct-3-en-2-ol |
InChI |
InChI=1S/C16H34O2Si/c1-8-15(13-14(2)17)11-9-10-12-18-19(6,7)16(3,4)5/h13-14,17H,8-12H2,1-7H3 |
InChI Key |
IZLZEHCAMONLBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CC(C)O)CCCCO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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